7-[(4-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethyl Groups: The next step involves the methylation of the intermediate using methyl iodide in the presence of a strong base such as sodium hydride.
Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is introduced through a Pictet-Spengler reaction, which involves the condensation of an appropriate aldehyde with an amine.
Cyclization to Form the Purine Ring: The final step involves the cyclization of the intermediate to form the purine ring, which is achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H24ClN5O2 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-7-9-19(25)10-8-16)20(26-22)15-29-12-11-17-5-3-4-6-18(17)14-29/h3-10H,11-15H2,1-2H3 |
InChI Key |
JKOXWGHGRCREBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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